Pemetrexed impurity B
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Overview
Description
Pemetrexed impurity B is a process-related impurity associated with the synthesis of pemetrexed disodium, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and characterization crucial for quality control and regulatory compliance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed impurity B involves several steps, including the use of protecting groups, coupling reactions, and deprotection steps. The general synthetic route includes:
- Protection of the amino group using carbobenzyloxy chloride (CbzCl).
- Coupling with 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in the presence of HATU as a coupling agent.
- Deprotection using palladium on carbon (Pd/C) and hydrogen gas (H₂) in ethanol.
- Final coupling with the desired reactant using HATU .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Pemetrexed impurity B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Pemetrexed impurity B is not well-documented, but it is believed to be similar to that of pemetrexed. Pemetrexed exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Pemetrexed impurity B can be compared with other impurities and related compounds, such as:
Pemetrexed impurity A: Another process-related impurity with a similar structure but different functional groups.
Pemetrexed impurity C: A degradation product formed under specific conditions.
Pemetrexed ditromethamine: An alternative form of pemetrexed with different stability and solubility properties
This compound is unique due to its specific structure and formation pathway, which distinguishes it from other impurities and related compounds .
Properties
IUPAC Name |
2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-(1,3-dicarboxypropylcarbamoyl)phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCCYMLLSPAQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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